N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS No.: 2034512-13-3
Cat. No.: VC5047371
Molecular Formula: C22H24N4O3S
Molecular Weight: 424.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034512-13-3 |
|---|---|
| Molecular Formula | C22H24N4O3S |
| Molecular Weight | 424.52 |
| IUPAC Name | N-[2-(4-phenylpyrazol-1-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C22H24N4O3S/c27-22(19-8-10-21(11-9-19)30(28,29)26-13-4-5-14-26)23-12-15-25-17-20(16-24-25)18-6-2-1-3-7-18/h1-3,6-11,16-17H,4-5,12-15H2,(H,23,27) |
| Standard InChI Key | RBGFZBOCOVMOTQ-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=C(C=N3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
N-(2-(4-Phenyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide belongs to the benzamide class, characterized by a sulfonamide-linked pyrrolidine moiety and a pyrazole-substituted ethyl chain. The compound’s IUPAC name reflects its substitution pattern: the benzamide core is functionalized at the 4-position with a pyrrolidin-1-ylsulfonyl group, while the N-ethyl side chain terminates in a 4-phenylpyrazole ring.
Molecular Properties
Key physicochemical properties are summarized in Table 1.
Table 1: Molecular Properties of N-(2-(4-Phenyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
| Property | Value |
|---|---|
| CAS Number | 2034512-13-3 |
| Molecular Formula | C₂₂H₂₄N₄O₃S |
| Molecular Weight | 424.52 g/mol |
| XLogP3-AA | 3.2 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface | 105 Ų |
Data derived from computational models and experimental characterization confirm the compound’s stability under standard conditions. The pyrrolidine sulfonyl group enhances solubility in polar solvents, while the pyrazole and phenyl groups contribute to hydrophobic interactions.
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide likely involves multi-step reactions, as inferred from analogous pyrazole-benzamide syntheses . A proposed route includes:
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Sulfonation of Benzamide: 4-Chlorosulfonylbenzamide reacts with pyrrolidine to form 4-(pyrrolidin-1-ylsulfonyl)benzamide.
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Pyrazole-Ethylamine Preparation: 4-Phenylpyrazole is alkylated with 2-bromoethylamine to yield 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine.
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Amide Coupling: The benzamide and ethylamine intermediates undergo coupling via carbodiimide-mediated activation.
This approach mirrors methods used for structurally related compounds, where regioselective cyclocondensation and amide bond formation are critical .
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential for structural validation. Key spectral signatures include:
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¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), pyrrolidine methylenes (δ 2.8–3.5 ppm), and pyrazole NH (δ 12.1 ppm).
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¹³C NMR: Carbonyl resonance (δ ~167 ppm) and sulfonyl-linked quaternary carbon (δ ~55 ppm).
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HRMS: [M+H]⁺ peak at m/z 425.1621 (calculated for C₂₂H₂₅N₄O₃S).
Chromatographic purity (>95%) is typically confirmed via reverse-phase HPLC.
Pharmacological Profile and Mechanisms
Though direct biological data for this compound are sparse, its structural components—pyrazole and sulfonamide—are well-documented pharmacophores.
Anticancer Activity
Pyrazole-containing compounds induce apoptosis in cancer cells via p53 activation and Bcl-2 suppression. In a study of 1,3,5-trisubstituted pyrazoles, IC₅₀ values ranged from 2.1–18.7 μM against MCF-7 breast cancer cells . The phenylpyrazole moiety in the subject compound could similarly intercalate DNA or inhibit topoisomerase II.
Kinase Inhibition
Patent data highlight pyrazolyl derivatives as kinase inhibitors, particularly targeting JAK2 and BRAF kinases implicated in myeloid disorders and melanoma . Molecular docking studies suggest the pyrrolidine sulfonyl group may occupy ATP-binding pockets, a mechanism observed in FDA-approved kinase inhibitors like imatinib .
Therapeutic Applications and Comparative Analysis
Table 2: Therapeutic Potential of Structural Analogs
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Celecoxib | COX-2 | 40 nM | |
| Rimonabant | CB1 Receptor | 1.8 nM | |
| CDPPB | mGluR5 | 27 nM | |
| Subject Compound* | Kinases (Predicted) | N/A |
*Predicted based on structural homology.
The compound’s dual pyrazole-sulfonamide architecture positions it as a candidate for multitarget therapies, potentially addressing inflammatory cancers or autoimmune disorders.
Future Research Directions
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Activity Screening: Prioritize in vitro assays against COX-2, IL-6, and kinase panels.
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SAR Studies: Modify the pyrrolidine sulfonyl group to optimize bioavailability and target affinity.
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In Vivo Toxicity: Assess acute and chronic toxicity in rodent models.
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